

Spectroscopic Profile of 5-Chloro-6-hydroxynicotinonitrile: A Predictive and Methodological Guide

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Compound of Interest

Compound Name: **5-Chloro-6-hydroxynicotinonitrile**

Cat. No.: **B562463**

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **5-Chloro-6-hydroxynicotinonitrile**, a compound of interest for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectral data, this document offers a predictive analysis based on established spectroscopic principles and data from analogous compounds. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, detailed, generalized experimental protocols for acquiring this data are provided, along with a visual workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for the synthesis, identification, and characterization of **5-Chloro-6-hydroxynicotinonitrile**.

Introduction

5-Chloro-6-hydroxynicotinonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough spectroscopic characterization is essential for confirming its identity, purity, and structure. This guide outlines the expected spectral data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, providing a theoretical baseline for researchers working with this molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Chloro-6-hydroxynicotinonitrile**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 5-chloro-6-hydroxynicotinic acid and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **5-Chloro-6-hydroxynicotinonitrile**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~11.0 - 13.0	Singlet (broad)	1H	-OH
~8.2	Doublet	1H	H-2
~7.9	Doublet	1H	H-4

Predicted in DMSO-d_6

Table 2: Predicted ^{13}C NMR Data for **5-Chloro-6-hydroxynicotinonitrile**

Chemical Shift (δ) ppm	Assignment
~160	C-6
~148	C-2
~140	C-4
~120	C-5
~115	-CN
~110	C-3

Predicted in DMSO-d_6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for **5-Chloro-6-hydroxynicotinonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (hydroxyl)
~2230	Medium	C≡N stretch (nitrile)
1640 - 1580	Medium	C=C and C=N ring stretching
~1300	Medium	In-plane O-H bend
~800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **5-Chloro-6-hydroxynicotinonitrile**

m/z	Description
154 / 156	Molecular ion (M ⁺) peak with a ~3:1 intensity ratio due to ³⁵ Cl and ³⁷ Cl isotopes.
127 / 129	Loss of HCN from the molecular ion.
119	Loss of Cl from the molecular ion.
92	Loss of Cl and HCN from the molecular ion.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a solid organic compound such as **5-Chloro-6-hydroxynicotinonitrile**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample for ^1H NMR (20-50 mg for ^{13}C NMR) and place it in a clean, dry vial.[1]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[1][2]
- Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[1]
- Using a Pasteur pipette with a cotton plug, transfer the solution into a clean 5 mm NMR tube. [3]
- Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[1]
- Cap the NMR tube securely and wipe the outside with a lint-free tissue.[1]

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- Insert the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[4]
- Transfer the fine powder into a pellet-forming die.
- Press the powder under high pressure to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die.

Data Acquisition:

- Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[4]
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum.[5] The instrument passes an infrared beam through the sample and records the frequencies at which light is absorbed.[6]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

- Prepare a dilute solution of the sample (typically in the range of 1-10 µM) in a suitable solvent system, such as a mixture of acetonitrile and water.[7]
- To enhance ionization in positive ion mode, a small amount of a volatile acid like formic acid (0.1%) can be added.[7] For negative ion mode, a volatile base like ammonium hydroxide may be used.[7]
- Ensure the sample is fully dissolved. Filtration may be necessary if any particulate matter is present.

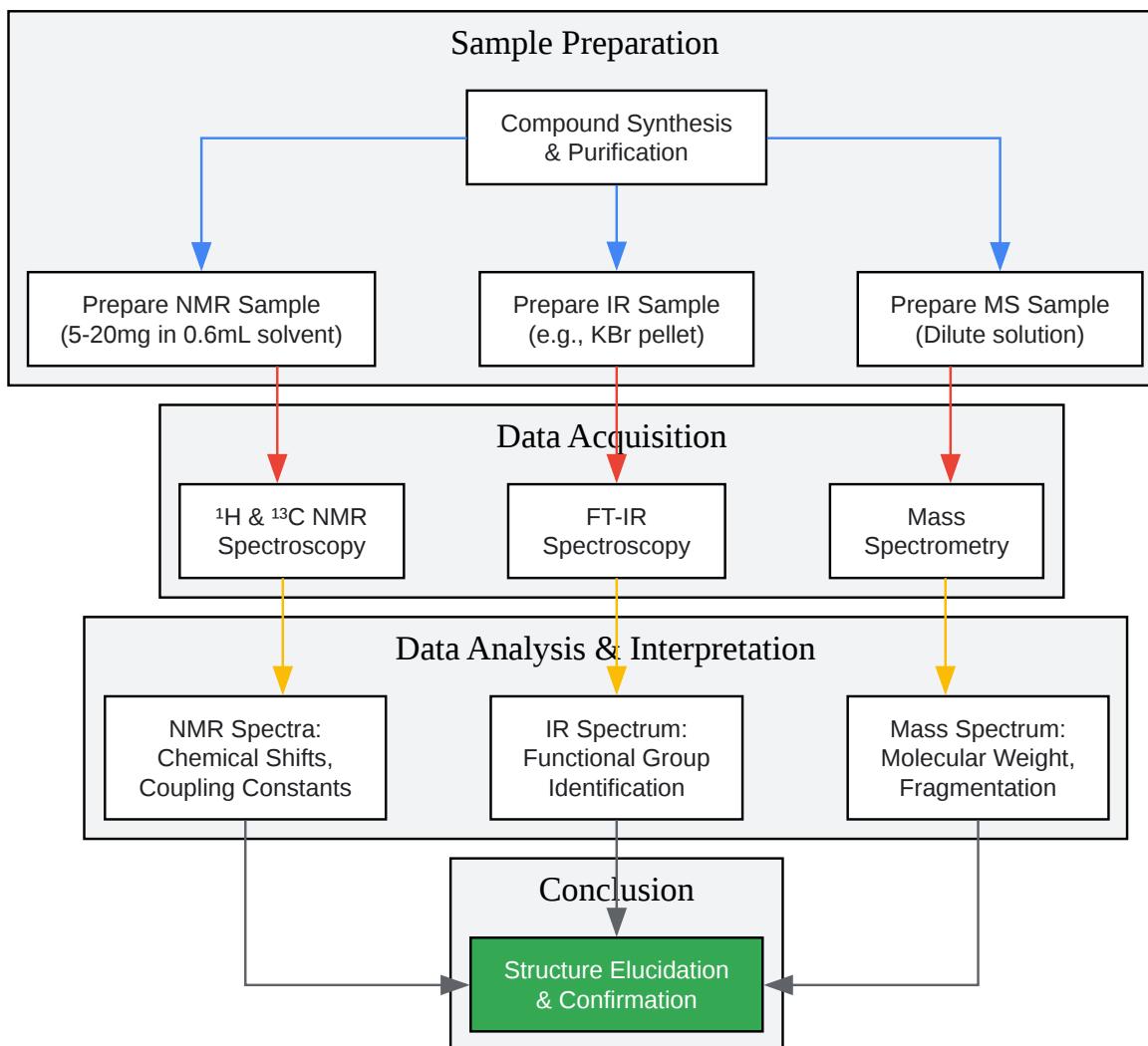
Data Acquisition:

- The sample solution is introduced into the ESI source, typically via direct infusion with a syringe pump or through a liquid chromatography system.[7][8]

- A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets.[9][10]
- A drying gas (usually nitrogen) aids in the evaporation of the solvent from the droplets.[9]
- As the droplets shrink, the charge density on their surface increases, eventually leading to the ejection of gaseous ions of the analyte.[9]
- These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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